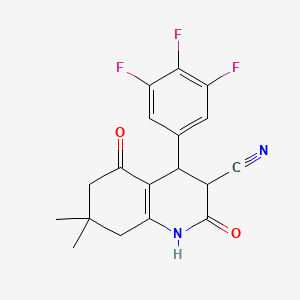
Sdh-IN-10
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sdh-IN-10: is a potent inhibitor of succinate dehydrogenase, an enzyme that plays a crucial role in the tricarboxylic acid cycle and the mitochondrial electron transport chain. This compound exhibits significant antifungal activity, making it a valuable tool in both scientific research and potential agricultural applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Sdh-IN-10 typically involves the preparation of quinolin-2(1H)-one analogues.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale organic synthesis techniques. These methods often include the use of high-purity reagents and controlled reaction conditions to ensure the consistency and efficacy of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Sdh-IN-10 primarily undergoes substitution reactions, particularly nucleophilic substitution, due to the presence of reactive functional groups in its structure. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include alkoxides and amines, typically under basic conditions.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Major Products: The major products formed from these reactions depend on the specific substituents introduced during the synthesis.
Wissenschaftliche Forschungsanwendungen
Chemistry: Sdh-IN-10 is used as a model compound to study the inhibition of succinate dehydrogenase, providing insights into the design of new inhibitors with enhanced efficacy .
Biology: In biological research, this compound is employed to investigate the role of succinate dehydrogenase in cellular metabolism and energy production. It is also used to study the effects of enzyme inhibition on cellular processes .
Medicine: While not used directly in clinical settings, this compound serves as a lead compound in the development of new antifungal agents. Its ability to inhibit succinate dehydrogenase makes it a potential candidate for treating fungal infections .
Industry: In the agricultural industry, this compound is explored for its potential as a fungicide. Its antifungal properties can help protect crops from fungal pathogens, thereby improving yield and quality .
Wirkmechanismus
Sdh-IN-10 exerts its effects by binding to the active site of succinate dehydrogenase, thereby inhibiting its activity. This inhibition disrupts the tricarboxylic acid cycle and the mitochondrial electron transport chain, leading to a decrease in cellular energy production. The molecular targets include the flavoprotein subunit of succinate dehydrogenase, which is essential for its catalytic activity .
Vergleich Mit ähnlichen Verbindungen
- Carboxin
- Fluxapyroxad
- Boscalid
- Benzovindiflupyr
- Bixafen
- Penflufen
Comparison: Compared to these similar compounds, Sdh-IN-10 exhibits unique structural features that enhance its binding affinity and inhibitory activity against succinate dehydrogenase. For instance, the presence of specific substituents on the quinolinone core can significantly improve its antifungal efficacy. Additionally, this compound’s ability to form stable complexes with the enzyme makes it a promising candidate for further development .
Eigenschaften
Molekularformel |
C18H15F3N2O2 |
|---|---|
Molekulargewicht |
348.3 g/mol |
IUPAC-Name |
7,7-dimethyl-2,5-dioxo-4-(3,4,5-trifluorophenyl)-3,4,6,8-tetrahydro-1H-quinoline-3-carbonitrile |
InChI |
InChI=1S/C18H15F3N2O2/c1-18(2)5-12-15(13(24)6-18)14(9(7-22)17(25)23-12)8-3-10(19)16(21)11(20)4-8/h3-4,9,14H,5-6H2,1-2H3,(H,23,25) |
InChI-Schlüssel |
IDYFQCNLLKHSDK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC2=C(C(C(C(=O)N2)C#N)C3=CC(=C(C(=C3)F)F)F)C(=O)C1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(2-fluorophenyl)-2-oxoethyl]quinoline-8-sulfonamide](/img/structure/B12385042.png)
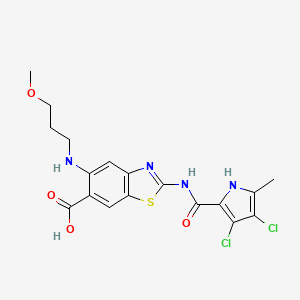
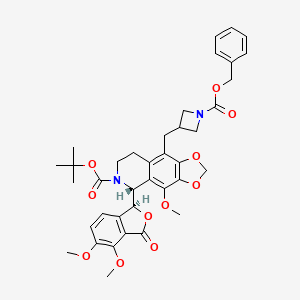
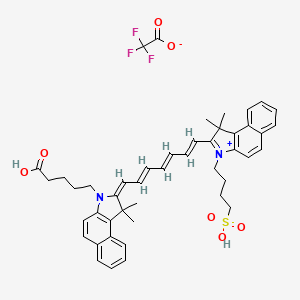
![(2S)-N-[(2S)-3-(4-fluorophenyl)-1-(naphthalen-1-ylmethylamino)-1-oxopropan-2-yl]-N'-[(2-methylpropan-2-yl)oxy]-2-(3-phenylpropanoylamino)butanediamide](/img/structure/B12385057.png)
![2-amino-1-[6-[2-amino-5-(3-methylpyridin-4-yl)-1H-imidazol-4-yl]-2,3-dihydro-1,4-benzoxazin-4-yl]-2-methylpropan-1-one](/img/structure/B12385066.png)

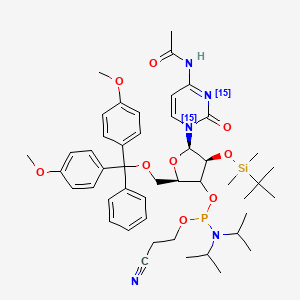
![2-Butyl-1-(oxolan-3-ylmethyl)imidazo[4,5-c]quinolin-4-amine](/img/structure/B12385089.png)
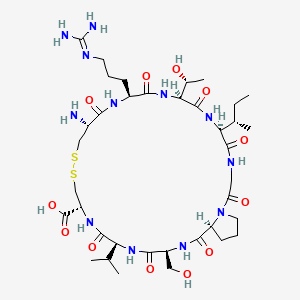
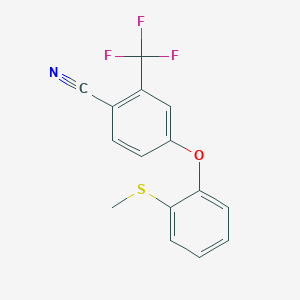
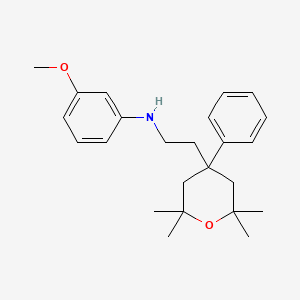

![1-(2-chlorophenyl)-5-(4-chlorophenyl)-4-(2H-tetrazol-5-ylmethyl)-N-[(1R)-1-[4-(trifluoromethyl)phenyl]ethyl]pyrazole-3-carboxamide](/img/structure/B12385107.png)
